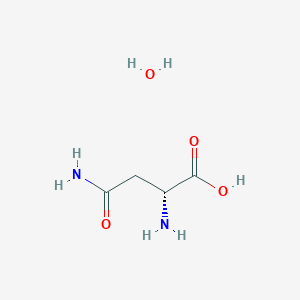

D-Asparagine hydrate

Descripción

Historical Context of D-Amino Acid Discovery and Significance

Early Perceptions of D-Amino Acids in Biological Systems

For a significant period in the history of biochemistry, it was widely believed that only L-amino acids were of biological importance, serving as the fundamental building blocks of proteins. thieme-connect.comnih.gov D-amino acids were largely considered to be artificial products or metabolic curiosities with no significant role in higher organisms. thieme-connect.commdpi.commdpi.com This perspective was rooted in the foundational discoveries of amino acids and the subsequent elucidation of protein structure, which consistently identified the L-isomers as the constituents of proteins. nih.gov The homochirality of L-amino acids in protein synthesis was considered a fundamental principle of life. nih.govnih.gov

The presence of D-amino acids was first documented in 1939 in tumor proteins, but these findings were met with skepticism and debate for decades. nih.govmdpi.com It was not until the mid-20th century that the presence of D-amino acids in various organisms, including bacteria, plants, and eventually mammals, began to be more widely accepted. mdpi.comtaylorandfrancis.com In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, were identified as key components of the peptidoglycan layer of the cell wall, providing structural integrity and resistance to standard proteases that target L-amino acids. frontiersin.orgnumberanalytics.com Even so, in eukaryotes, their presence was often attributed to external sources like gut microbiota or diet. nih.gov The discovery of D-aspartate and D-serine in the mammalian brain in the 1980s and 1990s marked a significant turning point, challenging the long-held dogma and opening up new avenues of research into their physiological functions. mdpi.comnih.gov

Evolution of Analytical Techniques for D-Amino Acid Detection

The shifting perception of D-amino acids in biological systems is intrinsically linked to the advancement of analytical methods capable of detecting and quantifying these enantiomers. mdpi.comnih.gov The primary challenge in D-amino acid analysis is their typically low concentrations compared to their L-counterparts and the complexity of biological samples. mdpi.com

Early investigations in the 1950s utilized paper chromatography to separate amino acid derivatives. theanalyticalscientist.com However, the modern era of chiral separations was truly launched in the 1960s with the development of synthetic chiral stationary phases for gas chromatography (GC). theanalyticalscientist.com One of the first GC-MS methods for enantioseparation was developed in 1965. mdpi.com

The 1970s saw significant breakthroughs, including the first baseline separation of amino acids using liquid chromatography (LC) and the development of crown ether stationary phases with high enantioselectivity for amino acids. theanalyticalscientist.com The 1980s heralded the commercialization of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), making chiral analysis a more routine technique. chromatographytoday.com This period also saw the development of protein-based CSPs, such as those using immobilized bovine serum albumin (BSA) or human serum albumin (HSA), for chiral separations. mdpi.com

Further advancements led to the development of two-dimensional liquid chromatography (2D-LC) methods, which enhance the detection of low-abundance D-amino acids by combining different separation mechanisms. mdpi.combohrium.com The coupling of these chromatographic techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has provided the high sensitivity and selectivity required for accurate quantification of D-amino acids in complex biological matrices like human plasma, urine, and brain tissue. mdpi.combohrium.com The development of chiral derivatizing agents, such as Marfey's reagent (FDAA), has also been crucial for the indirect chromatographic separation of amino acid enantiomers. nih.gov More recently, biosensors have emerged as a cost-effective and user-friendly alternative for the detection of D-amino acids. mdpi.comnih.gov

Table 1: Milestones in Analytical Techniques for D-Amino Acid Detection

| Decade | Key Developments | Impact on D-Amino Acid Research |

|---|---|---|

| 1950s | Paper chromatography for amino acid derivative separation. theanalyticalscientist.com | Early, foundational methods for separating amino acid isomers. |

| 1960s | Development of synthetic chiral stationary phases for gas chromatography (GC). theanalyticalscientist.com | Enabled the first baseline separation of enantiomers by GC, proving the feasibility of chromatographic chiral analysis. theanalyticalscientist.com |

| 1970s | First baseline separation of amino acids by liquid chromatography (LC). theanalyticalscientist.com | Opened the door for more efficient enantiomer separation using HPLC. |

| Development of crown ether stationary phases. theanalyticalscientist.com | Provided high enantioselectivity specifically for amino acids. | |

| 1980s | Commercialization of chiral stationary phases (CSPs) for HPLC. chromatographytoday.com | Made chiral chromatography a routine and accessible technique for a wider range of laboratories. |

| Development of protein-based CSPs (e.g., HSA, BSA). mdpi.com | Offered new mechanisms for separating chiral compounds, including amino acids. | |

| 1990s-Present | Advancement of multi-dimensional LC (e.g., 2D-LC) coupled with mass spectrometry (MS/MS). mdpi.combohrium.com | Provided highly sensitive and selective methods for quantifying trace levels of D-amino acids in complex biological samples. |

| Development of advanced chiral derivatizing agents (e.g., FDAA). nih.gov | Improved the indirect chromatographic analysis of amino acid enantiomers. | |

| Emergence of biosensors. mdpi.comnih.gov | Offered a cost-effective and portable alternative for D-amino acid detection. |

Defining D-Asparagine Monohydrate within the Broader D-Amino Acid Landscape

Nomenclature and Stereochemistry of D-Asparagine

D-Asparagine is the D-enantiomer of the proteinogenic amino acid asparagine. nih.govnih.gov Like all amino acids except for glycine, asparagine possesses a chiral center at the alpha-carbon, the carbon atom adjacent to the carboxyl group. wikipedia.org This chirality gives rise to two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. nih.govbiopharmaspec.com

The designation "D" comes from the Latin word "dexter," meaning right. numberanalytics.com In the Fischer projection of D-asparagine, the amino group is positioned on the right side of the chiral carbon. This is in contrast to the "L" configuration (from the Latin "laevus," meaning left), where the amino group is on the left. numberanalytics.com The systematic IUPAC name for D-asparagine is (2R)-2,4-diamino-4-oxobutanoic acid. nih.gov The "(R)" in the name refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules.

D-Asparagine monohydrate refers to the hydrated form of D-asparagine, where one molecule of water is associated with each molecule of D-asparagine. cymitquimica.com This is a common form for crystalline amino acids.

Distinction from L-Asparagine

The fundamental difference between D-asparagine and L-asparagine lies in their three-dimensional structure, or stereochemistry. biopharmaspec.com While they share the same chemical formula and connectivity of atoms, their spatial arrangement is mirrored. This seemingly subtle difference has profound biological consequences. thieme-connect.com

L-asparagine is one of the 20 common amino acids used by ribosomes for protein synthesis in virtually all forms of life. nih.govwikipedia.org It plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue, and is synthesized from aspartic acid and ammonia (B1221849). nih.gov In contrast, D-asparagine is not incorporated into proteins during ribosomal synthesis. news-medical.net

While L-asparagine is essential for the growth of certain cells, such as those in acute lymphoblastic leukemia (ALL), D-asparagine is not. wiley.com In fact, D-asparagine can act as a competitive inhibitor of the enzyme L-asparaginase, which hydrolyzes L-asparagine. targetmol.com Some organisms, like certain yeast strains, can utilize D-asparagine as a nitrogen source. targetmol.comchemicalbook.com

Table 2: Comparison of D-Asparagine and L-Asparagine

| Property | D-Asparagine | L-Asparagine |

|---|---|---|

| Stereochemistry | D-configuration (R-enantiomer) nih.gov | L-configuration (S-enantiomer) nih.gov |

| IUPAC Name | (2R)-2,4-diamino-4-oxobutanoic acid nih.gov | (2S)-2,4-diamino-4-oxobutanoic acid nih.gov |

| Role in Protein Synthesis | Not incorporated during ribosomal synthesis news-medical.net | A standard building block of proteins wikipedia.org |

| Primary Biological Role | Found in some organisms; can be a nitrogen source for yeast; competitive inhibitor of L-asparaginase. targetmol.comchemicalbook.com | Essential for protein structure and function, metabolic control in nerve and brain tissue. nih.gov |

| Metabolism | Not hydrolyzed by L-asparaginase. wiley.com | Hydrolyzed by L-asparaginase to L-aspartic acid and ammonia. wiley.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Metabolism of D Asparagine Monohydrate

Biosynthesis of D-Asparagine

The formation of D-Asparagine in biological systems is a multi-step process that can originate from the conversion of L-aspartate or be derived from external sources such as diet and microbial activity.

Enzymatic Conversion from L-Aspartate

The primary endogenous route for D-Asparagine synthesis involves the enzymatic conversion of its L-enantiomer, L-aspartate. This transformation is not direct but occurs through the action of specific enzymes that first produce D-aspartate, which is then amidated to form D-Asparagine.

Aspartate racemase is a key enzyme responsible for the conversion of L-aspartate to D-aspartate. nih.govpnas.org This enzyme catalyzes the racemization of aspartate, a process that involves the interchange of the amino group at the alpha-carbon, leading to the formation of the D-isomer from the L-isomer. wikipedia.org While first discovered in bacteria, aspartate racemase activity has also been identified in mammals, particularly in the brain and neuroendocrine tissues where D-aspartate is found in notable concentrations. nih.govpnas.org The synthesis of D-aspartate from L-aspartate is a critical prerequisite for the subsequent formation of D-Asparagine. nih.gov In some organisms, like the bivalve mollusk Scapharca broughtonii, the aspartate racemase shows significant sequence identity to mammalian serine racemase, an enzyme that can also catalyze aspartate racemization. oup.com

Once D-aspartate is formed, its conversion to D-Asparagine is catalyzed by the enzyme asparagine synthetase (ASNS). vulcanchem.comphysiology.org This enzyme facilitates an ATP-dependent reaction where an amide group, typically from glutamine, is transferred to aspartate to produce asparagine and glutamate (B1630785). physiology.orgwikipedia.org Asparagine synthetase is a ubiquitous enzyme found in various organisms, from bacteria to mammals. wikipedia.orgpnas.org The reaction mechanism involves the activation of aspartate by ATP to form a β-aspartyl-AMP intermediate. wikipedia.orgnih.gov Subsequently, ammonia (B1221849), derived from the hydrolysis of glutamine within another domain of the enzyme, attacks this intermediate to form asparagine. nih.govebi.ac.uk While this process is well-established for the synthesis of L-asparagine, the same enzymatic machinery is believed to act on D-aspartate to produce D-Asparagine.

| Enzyme | Substrate(s) | Product(s) | Function in D-Asparagine Biosynthesis |

| Aspartate Racemase | L-Aspartate | D-Aspartate | Catalyzes the initial conversion of the L-isomer to the D-isomer of aspartate. nih.govpnas.org |

| Asparagine Synthetase (ASNS) | D-Aspartate, Glutamine, ATP | D-Asparagine, Glutamate, AMP, Pyrophosphate | Catalyzes the final amidation step to form D-Asparagine. vulcanchem.comphysiology.orgwikipedia.org |

Role of Aspartate Racemase in D-Asparagine Synthesis

Origin from Dietary Proteins and Microbial Synthesis

In addition to endogenous synthesis, D-Asparagine can also be obtained from external sources. Dietary proteins, particularly those that have undergone processing at high temperatures or alkaline conditions, can contain D-amino acids, including D-Asparagine, due to racemization. tandfonline.comnih.gov Fermented foods are another significant source of D-amino acids. mdpi.com

Catabolism of D-Asparagine

The breakdown of D-Asparagine is an essential process for maintaining cellular homeostasis and recycling nitrogen. This degradation is primarily carried out by specific enzymes that target the amide bond of the molecule.

Enzymatic Degradation Pathways

The principal enzyme involved in the catabolism of D-Asparagine is asparaginase (B612624). vulcanchem.com This enzyme catalyzes the hydrolysis of the side-chain amide group of asparagine, yielding aspartate and ammonia. vulcanchem.comwikipedia.org This reaction is a key step in nitrogen metabolism. vulcanchem.com While asparaginase is known to act on L-asparagine, its activity on D-asparagine is also a recognized catabolic pathway. vulcanchem.com

Another important enzyme in the degradation of D-amino acids is D-aspartate oxidase (DDO), a flavoenzyme that specifically metabolizes acidic D-amino acids like D-aspartate. nih.govmdpi.comnih.gov Following the deamidation of D-Asparagine to D-aspartate by asparaginase, D-aspartate oxidase can further break it down. nih.gov The degradation of D-aspartate by DDO is a critical control point for modulating its levels in tissues like the brain. nih.gov

| Enzyme | Substrate | Product(s) | Function in D-Asparagine Catabolism |

| Asparaginase | D-Asparagine | D-Aspartate, Ammonia | Hydrolyzes the amide group of D-Asparagine. vulcanchem.comwikipedia.org |

| D-Aspartate Oxidase (DDO) | D-Aspartate | Oxaloacetate, Ammonia, Hydrogen Peroxide | Degrades D-Aspartate, the product of D-Asparagine deamidation. nih.gov |

Role of D-Amino Acid Oxidase (DAO) and D-Aspartate Oxidase (DDO)

The breakdown of D-amino acids in mammals is primarily carried out by two flavin-containing enzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). nih.gov DAO exhibits broad substrate specificity, acting on a variety of neutral and basic D-amino acids. wikipedia.orgjst.go.jp However, it does not act on acidic D-amino acids like D-aspartate. wikipedia.orgjst.go.jp

Conversely, D-aspartate oxidase (DDO) is highly specific for acidic D-amino acids, catalyzing the oxidative deamination of D-aspartate and, to some extent, D-glutamate. jst.go.jpfrontiersin.org DDO is a key enzyme in the metabolism of D-aspartate, converting it into oxaloacetate. wikipedia.orgmdpi.com The expression of DDO is developmentally regulated, increasing after birth, which corresponds with a decrease in D-aspartate levels in the brain. mdpi.comnih.gov This enzymatic action is considered a primary mechanism for controlling the endogenous levels of D-aspartate. mdpi.comnih.gov While D-asparagine itself is not a direct substrate for DDO, its metabolic fate is linked to its conversion to D-aspartate.

It's important to note that some organisms utilize D-amino acid transaminases to convert D-amino acids into their corresponding α-keto acids. google.com

Production of Alpha-Keto Acids, Ammonium (B1175870) Ion, and Hydrogen Peroxide

The process begins with the oxidation of the D-amino acid to an imino acid, coupled with the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂. researchgate.net The reduced FADH₂ is then re-oxidized back to FAD by molecular oxygen, which in turn is reduced to hydrogen peroxide. researchgate.net The unstable imino acid intermediate is then non-enzymatically hydrolyzed to the corresponding α-keto acid and an ammonium ion. researchgate.net In the case of D-aspartate metabolism by DDO, the resulting α-keto acid is oxaloacetate. wikipedia.org

This production of hydrogen peroxide is a significant aspect of D-amino acid metabolism and is believed to play a role in antimicrobial defense mechanisms. researchgate.net

Interconversion with L-Asparagine and L-Aspartate

The interconversion between D-asparagine and its L-enantiomer, L-asparagine, as well as with L-aspartate, is a critical aspect of its metabolic integration. L-asparagine is synthesized from L-aspartate and ammonia by the enzyme asparagine synthetase. wikipedia.orghmdb.ca Conversely, L-asparaginase hydrolyzes L-asparagine back to L-aspartate and ammonia. wikipedia.orgmdpi.com

While direct racemization of L-asparagine to D-asparagine can occur, the more prominent pathway involves the racemization of L-aspartate to D-aspartate. mdpi.com D-aspartate can then potentially be amidated to form D-asparagine, although this specific enzymatic step is less characterized. The interconversion pathways highlight the dynamic relationship between these amino acid stereoisomers and their metabolic precursors and products.

| Reactant | Enzyme | Product(s) |

| L-Aspartate + Glutamine + ATP | Asparagine Synthetase | L-Asparagine + AMP + Glutamate + Pyrophosphate wikipedia.org |

| L-Asparagine + H₂O | L-Asparaginase | L-Aspartate + NH₃ libretexts.org |

| L-Aspartate | Aspartate Racemase | D-Aspartate mdpi.com |

Transport and Homeostasis Mechanisms

The movement of D-asparagine across cellular membranes and the maintenance of its intracellular concentration are tightly regulated processes.

Cellular Uptake and Accumulation

The uptake of amino acids into cells is a complex process involving various transport systems. annualreviews.org While specific transporters for D-asparagine are not fully elucidated in all organisms, studies in bacteria have identified promiscuous amino acid importers. For instance, in Bacillus subtilis, the malate/lactate antiporter MleN has been shown to be responsible for the uptake of D-asparagine, but not L-asparagine. nih.govresearchgate.netbiorxiv.org This indicates that even stereoisomers of the same amino acid may utilize different transport systems. nih.govbiorxiv.org In contrast, the broad-spectrum amino acid importers AimA and BcaP are responsible for the acquisition of L-asparagine in the same bacterium. researchgate.netbiorxiv.org

Mammalian excitatory amino acid transporters (EAATs) are known to transport L-glutamate, as well as both L- and D-aspartate, with similar affinities. elifesciences.org This suggests that D-aspartate, a metabolic relative of D-asparagine, can be readily taken up by these transporters. The accumulation of D-asparagine within cells is a crucial factor, as evidenced by studies showing that glioma cells can utilize D-asparagine for proliferation, leading to increased levels in glioma tissues and a corresponding decrease in blood and urine levels in patients. nih.gov

Regulation of Intracellular D-Asparagine Levels

The homeostasis of intracellular asparagine levels is maintained through a balance of biosynthesis, degradation, uptake, and export. nih.gov In the context of D-asparagine, its intracellular concentration is influenced by the activity of D-amino acid metabolizing enzymes and cellular transport mechanisms.

The degradation of D-aspartate by DDO plays a significant role in controlling the levels of this D-amino acid, and by extension, potentially influences the D-asparagine pool. mdpi.comnih.gov The regulation of asparagine homeostasis also involves processes like autophagy and macropinocytosis, which are cellular responses to asparagine depletion. mdpi.com While these studies primarily focus on L-asparagine, they highlight the complex cellular mechanisms that could also be relevant to managing D-asparagine levels.

Research has shown that in certain cancer cells, there is an increased capacity for asparagine synthesis. researchgate.net Furthermore, some cancer cells exhibit altered D-amino acid metabolism, with lower expression of DAO in glioma tissues, which could contribute to the accumulation of D-asparagine. nih.gov The interplay between these synthetic, degradative, and transport processes ultimately determines the intracellular concentration of D-asparagine.

Physiological and Biological Functions of D Asparagine Monohydrate

Neurobiological Roles

The central nervous system (CNS) is a primary site of D-amino acid activity, where they participate in a range of functions from neurotransmission to brain development. nih.govverywellhealth.com

Role in Brain Development and Function

D-aspartic acid, a closely related D-amino acid, is found in high concentrations in the brain during embryonic and early postnatal life, suggesting a significant role in neurogenesis and the development of the nervous system. nih.govwho.int Its levels are particularly elevated in regions like the cortical plate and the ventricular and subventricular zones, where neuronal progenitor cells are generated. nih.gov This transient abundance points to its involvement in the proliferation and maturation of neurons. who.intnih.gov Studies have shown that asparagine synthetase, the enzyme responsible for producing asparagine, is crucial for normal brain development. wikipedia.org While much of the research has focused on D-aspartic acid, the involvement of asparagine synthetase in brain development underscores the potential importance of asparagine enantiomers, including D-asparagine. wikipedia.org

Potential as a Neurotransmitter or Neuromodulator

There is a growing body of evidence suggesting that D-aspartic acid can function as a neurotransmitter or neuromodulator. nih.govnih.gov It has been detected in synaptosomes and synaptic vesicles and is released in response to chemical or electrical stimuli. nih.gov A molecule is considered a classical neurotransmitter if it is synthesized, stored, and released from presynaptic neurons and elicits a response in postsynaptic neurons. nih.gov D-aspartic acid fulfills many of these criteria. nih.govmdpi.com It can induce an increase in cyclic AMP (cAMP), a second messenger, in neuronal cells, further supporting its role as an intercellular signaling molecule. nih.govnih.gov While the role of D-aspartate is more established, the involvement of D-asparagine in neurotransmission is an area of ongoing investigation, given its structural similarity and metabolic relationship to D-aspartic acid. cymitquimica.comdrugbank.com

Modulation of N-methyl-D-aspartate receptors (NMDARs)

D-aspartic acid is a known agonist at the N-methyl-D-aspartate receptor (NMDAR), a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. jst.go.jpnih.govwikipedia.org It binds to the glutamate site on the GluN2 subunits of the NMDAR, thereby stimulating its activity. nih.govwikipedia.org The activation of NMDARs allows the influx of calcium ions into the neuron, triggering a cascade of intracellular signaling events. wikipedia.orgwikipedia.org D-aspartic acid's ability to modulate NMDAR-mediated responses has been demonstrated in various brain regions, including the hippocampus and the substantia nigra. nih.govnih.gov This modulation is critical for normal brain function and is implicated in various neurological processes. mdpi.comrupress.org

Implications in Neurological Disorders

Given its role in NMDAR function, dysregulation of D-aspartic acid metabolism has been linked to several neurological and psychiatric disorders. verywellhealth.commdpi.com Altered levels of D-aspartic acid have been observed in the brains of individuals with schizophrenia. mdpi.comnih.gov Specifically, reduced D-aspartate levels in the prefrontal cortex of schizophrenia patients have been associated with an overexpression of the enzyme D-aspartate oxidase (DDO), which degrades D-aspartate. mdpi.commdpi.com Conversely, some research suggests a potential link between D-aspartic acid and Alzheimer's disease, although findings have been inconsistent. nih.govmdpi.com The connection between D-amino acids and these disorders highlights the importance of maintaining their homeostasis for proper brain function. nih.gov

Endocrine System Involvement

Beyond the nervous system, D-aspartic acid plays a significant role in the endocrine system, regulating the synthesis and secretion of various hormones. nih.govmdpi.com

Regulation of Hormone Synthesis and Release

D-aspartic acid is involved in the intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov In the hypothalamus, it can enhance the release of gonadotropin-releasing hormone (GnRH). nih.govnih.gov This, in turn, stimulates the pituitary gland to secrete luteinizing hormone (LH) and growth hormone (GH). nih.govnih.gov In the testes, D-aspartic acid is found in Leydig cells and is involved in the synthesis and release of testosterone (B1683101) and progesterone. nih.govnih.gov Furthermore, D-aspartic acid has been shown to modulate the production of other hormones; it induces the release of prolactin from the anterior pituitary gland and oxytocin (B344502) and vasopressin from the posterior pituitary gland. nih.govmdpi.com It also appears to suppress the secretion of melatonin (B1676174) in the pineal gland. nih.govmdpi.com This wide range of effects underscores the importance of D-aspartic acid as a key signaling molecule in the endocrine system. jst.go.jpnih.gov

Table of Research Findings on D-Aspartic Acid's Endocrine Effects:

| Gland/Organ | Hormone(s) Affected | Effect of D-Aspartic Acid |

| Hypothalamus | Gonadotropin-Releasing Hormone (GnRH) | Enhances release nih.govnih.gov |

| Oxytocin, Vasopressin | Induces mRNA synthesis nih.govnih.gov | |

| Pituitary Gland | Luteinizing Hormone (LH) | Stimulates secretion nih.govnih.gov |

| Growth Hormone (GH) | Stimulates secretion nih.govnih.gov | |

| Prolactin (PRL) | Induces release nih.govmdpi.com | |

| Testes | Testosterone, Progesterone | Involved in release nih.govnih.gov |

| Pineal Gland | Melatonin | Suppresses secretion nih.govmdpi.com |

Impact on Hypothalamic-Pituitary-Gonadal (HPG) Axis

Research has centered on D-aspartic acid (D-Asp), which is reported to regulate the synthesis and release of testosterone through various pathways within the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.gov D-Asp is believed to stimulate the release of Gonadotropin-releasing hormone (GnRH) in the hypothalamus and act on the pituitary gland to increase the release of luteinizing hormone (LH). nih.gov Furthermore, it may enhance the action of human chorionic gonadotropin (hCG) to induce testosterone synthesis in the Leydig cells of the testes. nih.gov However, some studies have shown conflicting results, with one study noting that a daily dose of D-Aspartic acid did not influence testosterone or other indicators of the HPG-axis in male climbers. nih.gov Another hypothesis suggests that high doses of D-Asp may trigger negative feedback mechanisms in the HPG axis, potentially reducing testosterone levels. nih.gov

Role in Reproductive Physiology

D-aspartic acid (D-Asp) has been identified as a key molecule in the regulation of reproductive activity across various vertebrate classes. mdpi.com Its presence in endocrine and neuroendocrine tissues is linked to several steps of steroidogenesis, which governs the synthesis and release of sex-steroid hormones. mdpi.com In males, research has explored the effects of D-Asp on semen quality. mdpi.com Studies have reported a significantly higher concentration of D-Aspartic acid in the seminal plasma and spermatozoa of normospermic men compared to those with oligoasthenoteratospermia or non-obstructive azoospermia, suggesting a relationship between D-Asp levels and fertility status. mdpi.com

Renal Physiology and Biomarker Potential

D-Asparagine has emerged as a significant molecule in the context of renal function, serving as a highly accurate biomarker for assessing kidney health and predicting disease progression.

Correlation with Glomerular Filtration Rate (GFR)

Recent scientific findings have identified D-Asparagine as an ideal endogenous molecule for measuring the Glomerular Filtration Rate (GFR), a key indicator of kidney function. nih.govnih.gov Its utility stems from the fact that its behavior in the kidney closely mimics that of inulin, the gold-standard exogenous marker for GFR measurement. nih.govnih.gov A study involving kidney transplant donors and recipients found that the blood level of D-asparagine accurately reflects GFR. nih.gov

The fractional excretion (FE) of D-Asparagine, which is the ratio of its clearance to that of inulin, was found to be 98.67%. nih.govnih.gov This is exceptionally close to the ideal FE of 100% for a perfect GFR marker. nih.gov This indicates that D-Asparagine is filtered by the glomerulus and is minimally secreted or reabsorbed by the renal tubules, making its clearance a direct measure of GFR. nih.gov In contrast, other common GFR markers like creatinine (B1669602) and D-serine show greater bias. nih.govnih.gov

Table 1: Comparison of Glomerular Filtration Rate (GFR) Markers

| Marker | Mean Clearance (ml/min/1.73 m²) | Fractional Excretion (FE) based on Inulin | Proportional Bias to Inulin Clearance |

| D-Asparagine | 65.0 | 98.67% | -7.8% |

| Inulin | 66.4 | 100% | N/A |

| Creatinine | 97.3 | 147.93% | -34.5% |

| D-Serine | 55.5 | 84.84% | 21.2% |

| Data sourced from a cross-sectional observational study of 207 living kidney transplant donors and recipients. nih.govnih.gov |

Association with Kidney Disease Progression

Elevated blood levels of D-Asparagine are associated with the progression of chronic kidney disease (CKD). nih.gov Studies have shown that higher blood concentrations of certain D-amino acids, including D-asparagine, D-serine, D-proline, and D-alanine, are linked to a more rapid advancement to end-stage kidney disease. nih.gov Analysis of plasma D-amino acids has specifically identified D-asparagine as being associated with reduced renal function. nih.gov This makes serum D-Asparagine a potential biomarker for monitoring CKD and predicting patient prognosis. nih.gov In fact, serum D-asparagine levels, when adjusted for the estimated GFR (eGFR), have been proposed as a novel screening tool for urothelial carcinoma, further highlighting its clinical significance in renal-related pathologies. osaka-u.ac.jp

Microbial and Plant Interactions

D-amino acids are fundamental components of the bacterial world, playing a critical role in the structure and integrity of the cell wall.

Role in Bacterial Cell Wall Peptidoglycan

D-Asparagine is a constituent of the peptidoglycan (PG) layer in the cell walls of certain bacteria. nih.gov Peptidoglycan is a mesh-like polymer of sugars (N-acetylglucosamine and N-acetylmuramic acid) and amino acids that provides structural integrity to the bacterial cell. wikipedia.orgoup.com The peptide portion of peptidoglycan is notable for containing D-amino acids, which are not typically found in proteins. embopress.orgnih.gov

In the bacterium Enterococcus faecium, D-Asparagine serves as the specific amino acid in the bridge structure of its peptidoglycan. nih.gov This bridge cross-links the peptide stems of adjacent glycan strands, a process essential for forming the rigid three-dimensional architecture of the cell wall. nih.gov The unique chemical structure of this D-Asparagine bridge distinguishes the peptidoglycan of E. faecium from that of other bacteria, such as Staphylococcus aureus, which uses a pentaglycine (B1581309) bridge. nih.gov

Influence on Bacterial Growth and Metabolism

D-amino acids, including D-aspartate and D-asparagine, are fundamental components in the world of bacteria. They are integral to the structure of peptidoglycan, the polymer that forms the bacterial cell wall, and play roles in bacterial growth, biofilm formation, and adaptation to environmental stressors. nih.gov The diversity of D-amino acids in bacteria is largely due to the action of amino acid racemases, which convert L-amino acids to their D-enantiomers. nih.gov

Recent research has shed light on the specific metabolic pathways involving D-amino acids. For instance, some bacteria can utilize D-amino acids as a sole carbon source. One study identified a bacterial strain, A25, that demonstrated enhanced growth when D-glutamate was the only carbon source provided. frontiersin.org While D-aspartate did not support the growth of this particular strain, the study highlighted the importance of D-amino acid dehydrogenase (DAD) in the catabolism of D-amino acids for energy. frontiersin.org This enzyme facilitates the oxidation of neutral D-amino acids to their corresponding α-keto acids without producing hydrogen peroxide, a potentially harmful byproduct. frontiersin.org

Furthermore, studies on Campylobacter species have revealed that both L-asparagine and L-aspartic acid can support anaerobic growth driven by hydrogen. nih.gov Interestingly, the D-enantiomers, D-asparagine and D-aspartic acid, were found to enhance anaerobic growth specifically in Campylobacter concisus and Campylobacter ureolyticus. nih.gov This capability was linked to the presence of a gene, racD, which encodes a putative D/L-Asp racemase, suggesting a specific mechanism for the utilization of these D-amino acids. nih.gov

In the context of pathogenic bacteria, such as Group A Streptococcus (GAS), asparagine metabolism is crucial for regulating virulence. embopress.org While this research primarily focuses on L-asparagine, it underscores the importance of asparagine availability and metabolism for bacterial survival and infectivity. The synthesis, transport, and breakdown of asparagine are tightly controlled to maintain optimal intracellular concentrations. embopress.org

Table 1: Influence of D-Amino Acids on Bacterial Growth

| Bacterial Species | D-Amino Acid | Observed Effect | Reference |

| Strain A25 | D-Glutamate | Enhanced growth as sole carbon source | frontiersin.org |

| Strain A25 | D-Aspartate | Did not support growth | frontiersin.org |

| Campylobacter concisus | D-Asparagine, D-Aspartic Acid | Enhanced anaerobic growth | nih.gov |

| Campylobacter ureolyticus | D-Asparagine, D-Aspartic Acid | Enhanced anaerobic growth | nih.gov |

Inter-kingdom Communication at Host-Microbe Interfaces

The interaction between hosts and their resident microbial communities involves a complex chemical dialogue, and D-amino acids are emerging as key signaling molecules in this inter-kingdom communication. nih.govannualreviews.org Bacteria produce a diverse array of D-amino acids, many of which are not synthesized by their mammalian hosts. frontiersin.orgfrontiersin.org This distinction allows the host's innate immune system to recognize bacterial D-amino acids as foreign metabolites. frontiersin.orgnih.gov

One of the primary mechanisms for this recognition is the enzyme D-amino acid oxidase (DAO), which is present at host-microbe interfaces like the intestinal mucosa and in neutrophils. frontiersin.orgnih.gov DAO catalyzes the oxidation of bacterial D-amino acids, such as D-alanine, which results in the production of hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov This H₂O₂ has antimicrobial properties and can limit the colonization of pathogenic bacteria. frontiersin.org

Beyond direct antimicrobial activity, DAO also plays a role in shaping the composition of the gut microbiota by modulating the availability of D-amino acids that some bacteria may depend on for growth. frontiersin.orgnih.gov This suggests a dual function for DAO in both defending against pathogens and maintaining a balanced commensal microbial community. frontiersin.org

The communication is not limited to the gut. In the upper airway, for instance, bacterial D-phenylalanine and D-leucine can interact with sweet taste receptors, leading to the inhibition of the innate immune response. nih.gov In the urinary tract, D-serine has been shown to have a bacteriostatic effect. nih.gov These examples highlight the varied and context-dependent roles of D-amino acids in mediating host-microbe interactions.

Table 2: D-Amino Acids in Host-Microbe Communication

| D-Amino Acid | Location | Host Receptor/Enzyme | Effect | Reference |

| D-Alanine | Intestinal Mucosa, Neutrophils | D-amino acid oxidase (DAO) | Production of antimicrobial H₂O₂ | frontiersin.orgnih.gov |

| D-Phenylalanine, D-Leucine | Upper Airway | Sweet Taste Receptor (T1R2/3) | Inhibition of innate immunity | nih.gov |

| D-Serine | Urinary Tract | Not specified | Bacteriostatic role | nih.gov |

| D-Tryptophan | Lower Airway | Not specified | Modulation of immune tolerance | nih.gov |

Uptake and Utilization in Plants

For a long time, D-amino acids were considered detrimental to plant growth. nih.govnih.gov However, this view has been revised in light of findings that plants can actively take up and utilize D-amino acids from their environment. nih.govmdpi.com The rhizosphere, the soil region directly influenced by root secretions, is a significant source of D-amino acids. nih.govmdpi.com

Plants possess transporter proteins with affinities for D-amino acids, facilitating their uptake by the roots. nih.govmdpi.com The lysine (B10760008) histidine transporter 1 (LHT1) has been identified as a key player in the uptake of various amino acids, including their D-forms, at the root level. nih.govnih.gov Once inside the plant, D-amino acids can be used as a nitrogen source, contributing to plant nutrition. nih.govmdpi.com

Studies have shown that the application of certain D-amino acids can have positive effects on plant growth. For example, a combination of D-leucine, D-valine, and D-cysteine was found to enhance the growth of pepper plants. nih.gov In Arabidopsis, seedlings fed with D-lysine and D-isoleucine showed better growth compared to those fed with their L-enantiomers at the same concentrations. nih.gov

A study on Arabidopsis thaliana demonstrated that both L- and D-enantiomeric forms of asparagine and glutamine could stimulate plant growth to a similar extent in the presence of nitrate. frontiersin.org This suggests that plants can effectively metabolize these D-amino acids. frontiersin.org While the exact mechanisms of in-planta racemization (conversion between D and L forms) are still being investigated, it is clear that plants can incorporate D-amino acids into their metabolic pathways. frontiersin.org

Table 3: Effects of Exogenous D-Amino Acids on Plant Growth

| Plant Species | D-Amino Acid(s) | Observed Effect | Reference |

| Pepper | D-Leu, D-Val, D-Cys (0.1 mM) | Enhanced growth | nih.gov |

| Arabidopsis thaliana | D-Lys, D-Ile (1-10 mM) | Better growth than L-enantiomers | nih.gov |

| Arabidopsis thaliana | D-Asn, D-Gln | Stimulated leaf area | frontiersin.org |

| Phaseolus vulgaris | L-Asparagine, L-Glutamine (1 mM) | Increased shoot length | frontiersin.org |

Stimulated Ethylene (B1197577) Production in Plants

One of the most well-characterized physiological roles of D-amino acids in plants is their ability to stimulate the production of ethylene, a gaseous plant hormone that regulates a wide range of developmental processes, including fruit ripening, leaf senescence, and germination. frontiersin.orgwikipedia.org This phenomenon, known as "D-amino-acid-stimulated ethylene production," was first reported several decades ago. frontiersin.org

The proposed mechanism involves the competition between certain D-amino acids and 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene, for the enzyme N-malonyl-transferase. nih.govfrontiersin.org According to this model, when a D-amino acid like D-methionine is present, it is preferentially malonylated over ACC. frontiersin.org This leads to a decrease in the degradation of ACC, making more ACC available for oxidation into ethylene, thus increasing ethylene production. frontiersin.org

Research on Arabidopsis thaliana has provided further insights into this process. A key enzyme, AtDAT1, has been identified as playing a role in D-amino acid stimulated ethylene production. frontiersin.org Mutants lacking a functional AtDAT1 gene exhibit higher levels of D-methionine malonylation and a corresponding increase in ethylene production when treated with D-methionine. nih.govfrontiersin.org However, the observation that malonyl-ACC levels decreased similarly in both wild-type and mutant plants suggests that there may be additional, yet to be discovered, mechanisms regulating this process. frontiersin.org

The involvement of D-amino acids in ethylene production highlights their role as signaling molecules in plants, influencing crucial developmental and physiological responses. mdpi.com

Table 4: Compounds Mentioned in the Article

Advanced Methodologies for D Asparagine Monohydrate Research

Analytical Chemistry Techniques for Detection and Quantification

A range of analytical methods are employed to identify and measure D-asparagine monohydrate in diverse samples, from biological tissues to pharmaceutical preparations. These techniques are broadly categorized into chromatographic methods, mass spectrometry, and enzymatic assays.

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of amino acid enantiomers. Various chromatographic techniques offer the necessary resolution to distinguish between D- and L-asparagine.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating chiral molecules like D-asparagine. researchgate.netlcms.cz This is typically achieved through two main approaches: derivatization with a chiral reagent or the use of a chiral stationary phase (CSP). researchgate.netnih.gov

Chiral Derivatization: In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov A common reagent used for this purpose is o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govresearchgate.net This pre-column derivatization allows for sensitive fluorescence detection. lcms.cznih.gov For instance, a method has been developed for the simultaneous determination of D- and L-aspartic acid, where five picomoles of D-aspartate can be detected in the presence of a 100-fold excess of L-aspartate with a total analysis time of 10 minutes. nih.gov UHPLC methods, which use smaller particle size columns, offer even faster separation times compared to traditional HPLC, enabling the analysis of neuroactive amino acids in as little as half the time. lcms.cz

Chiral Stationary Phases (CSPs): Direct separation of enantiomers can be achieved using columns packed with a chiral stationary phase. researchgate.netchromatographytoday.com These phases create a chiral environment where the enantiomers exhibit different affinities, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. researchgate.net Other CSPs, including those based on macrocyclic glycopeptides like teicoplanin (available as CHIROBIOTIC T), have also demonstrated the ability to separate underivatized amino acids. Crown ether-based CSPs are another class that can effectively separate free amino acid enantiomers. chromatographytoday.commdpi.com

Table 1: Comparison of Chiral HPLC/UHPLC Methodologies for Asparagine Enantiomer Separation

| Methodology | Principle | Advantages | Key Findings/Applications |

|---|---|---|---|

| Chiral Derivatization (e.g., OPA/NAC) | Formation of diastereomers prior to separation on an achiral column. nih.gov | High sensitivity with fluorescence detection, convenient. nih.gov | Detection of 5 picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate. nih.gov UHPLC offers rapid analysis of neuroactive amino acids. lcms.cz |

| Chiral Stationary Phases (CSPs) | Direct separation based on differential interaction with a chiral surface. researchgate.netmdpi.com | No need for derivatization, versatile for various amino acids. chromatographytoday.com | Polysaccharide, macrocyclic glycopeptide (e.g., CHIROBIOTIC T), and crown ether CSPs are effective for separating amino acid enantiomers. researchgate.netmdpi.com |

Gas chromatography is a well-established technique for the enantioseparation of amino acids. mdpi.com However, due to the low volatility of amino acids, they must first be derivatized to more volatile compounds. mdpi.comsci-hub.st A novel derivatization method for GC-mass spectrometry (GC-MS) based metabolomics involves solid-phase analytical derivatization (SPAD) with methoximation followed by trimethylsilylation. While less common than HPLC for amino acid analysis, GC can provide sufficient separation performance with the appropriate chiral stationary phase, such as cyclofructan-based CSPs. mdpi.com

Capillary electrophoresis offers high peak efficiency, rapid analysis, and low sample consumption for the separation of chiral compounds. nih.gov In CE, a chiral selector is typically added to the background electrolyte (BGE), creating a pseudostationary phase that interacts differently with the enantiomers. mdpi.comnih.gov This technique has been successfully applied to the separation of an asparagine-containing hexapeptide and its deamidation products, demonstrating significantly shorter analysis times compared to reversed-phase HPLC. nih.gov CE has also been used for the simultaneous determination of acrylamide, asparagine, and glucose in food samples. chemsrc.com

Gas Chromatography (GC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive and selective detection method that is often coupled with chromatographic techniques like HPLC and GC for the analysis of D-asparagine monohydrate. wiley.com Hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has been developed for the determination of asparagine in human serum. wiley.com This method utilizes a one-step protein precipitation for sample preparation and allows for the quantification of asparagine over a linear range of 2–200 μM. wiley.com

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a sensitive and simple method for quantifying D-amino acids in bodily fluids. Furthermore, high-resolution ion mobility-mass spectrometry (HRIM-MS) has been used in conjunction with UHPLC to characterize peptides containing asparagine and its deamidation products, offering a rapid two-dimensional analysis. nih.gov

Enzymatic Assays

Enzymatic assays provide a highly specific and sensitive method for the detection and quantification of D-amino acids. nih.govspringernature.com These assays leverage enzymes that exhibit strict stereospecificity, meaning they are only active on one enantiomer of an amino acid. nih.govspringernature.com

The most commonly used enzyme for this purpose is D-amino acid oxidase (DAAO), a flavoenzyme that specifically oxidizes D-amino acids with high kinetic efficiency and broad substrate specificity. nih.govspringernature.com However, DAAO is not active on acidic D-amino acids. frontiersin.org The reaction catalyzed by DAAO can be coupled to other reactions to produce a measurable signal, such as a color change or fluorescence. frontiersin.org Enzymatic methods offer a low-cost and highly selective alternative to traditional analytical techniques for determining the D-amino acid content in complex biological samples. nih.govspringernature.com Kits are also available for the enzymatic determination of L-asparagine, which can be useful in conjunction with methods that measure total asparagine to deduce the D-asparagine concentration.

Biosensor Development for D-Amino Acid Detection

The detection and quantification of D-amino acids (D-AAs) from complex matrices like foodstuffs, biological fluids, and pharmaceuticals require analytical tools that are simple, rapid, and highly specific. nih.govresearchgate.net Biosensors, particularly those based on stereoselective enzymes, have emerged as powerful devices to meet these needs. nih.govrsc.org

Amperometric biosensors are a prominent type, often utilizing D-amino acid oxidase (DAAO), a flavoenzyme with high stereospecificity. nih.govmdpi.com These sensors function by monitoring the products of the enzymatic oxidation of D-AAs, such as hydrogen peroxide, or by measuring oxygen consumption. researchgate.netmdpi.com The development of these biosensors can be categorized into three generations:

First-generation: Measures the decrease in oxygen or the production of hydrogen peroxide. researchgate.net

Second-generation: Employs specific mediators to shuttle electrons from the enzyme to the electrode. researchgate.net

Third-generation: Facilitates direct electron transfer from the enzyme to the electrode. researchgate.net

A pioneering example was a flow electrochemical biosensor using DAAO from Rhodotorula gracilis (RgDAAO) adsorbed on a graphite (B72142) electrode. nih.gov More recent innovations have focused on enhancing sensitivity and stability by immobilizing enzymes on nanomaterial-modified electrodes. For instance, a biosensor constructed with pig kidney DAAO (pkDAAO) covalently immobilized on a gold electrode modified with polyaniline (PANI), multiwall carbon nanotubes (MWCNTs), and copper nanoparticles (CuNPs) demonstrated a rapid response time of 2 seconds and a low limit of detection (LOD). nih.gov

While many biosensors are designed for the general detection of D-AAs, some show specificity for particular amino acids. nih.gov Research into asparaginase-based biosensors has also been conducted. An asparaginase (B612624) from the hyperthermophilic microorganism Archaeoglobus fulgidus was found to have catalytic activity for D-asparagine, although it was five times higher for L-asparagine. acs.orgnih.gov This enzyme, when immobilized on an ammonium-selective electrode, created a stable biosensor, suggesting a potential route for developing sensors with specificity towards D-asparagine. nih.gov

Table 1: Performance Characteristics of Selected D-Amino Acid Biosensors

| Enzyme (Source) | Transducer/Immobilization Method | Analyte(s) | Linear Range | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|---|

| Rhodotorula gracilis DAAO (RgDAAO) | Graphite electrode adsorption | D-Ala | 0.2–3 mM | 0.15 mM | nih.govmdpi.com |

| Pig kidney DAAO (pkDAAO) | HRP on polymer-modified electrode | D-Ala, D-Ser | 10-350 µM (D-Ala), 5-150 µM (D-Ser) | 2 µM | mdpi.com |

| Pig kidney DAAO (pkDAAO) | MWCNT-CuNP-PANI on Au electrode | D-AAs | Not specified | 0.2 µM | nih.gov |

| Archaeoglobus fulgidus Asparaginase | Ammonium-selective electrode | L-asparagine | Not specified | 6 x 10⁻⁵ M | acs.orgnih.gov |

Synthetic and Stereoselective Approaches in Research

The synthesis of D-asparagine and its derivatives is crucial for their use as building blocks in pharmaceuticals and other fine chemicals. nih.gov Research has focused on developing efficient chemical and biochemical methods that provide high stereoselectivity.

Chemical Synthesis of D-Asparagine Derivatives

The chemical synthesis of D-asparagine derivatives often requires the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities. wikipedia.org Common amino-protecting groups include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc). google.comchemimpex.combachem.com

For example, a process for preparing N-protected D-asparagine derivatives involves the stereoselective enzymatic hydrolysis of a racemic mixture of the corresponding N-acylated α-amino acid ester. google.com In this method, a protease selectively hydrolyzes the L-enantiomer, leaving the desired D-asparagine derivative in its enantiomerically pure form, which can then be extracted using an organic co-solvent. google.com Specific derivatives that have been synthesized include N-benzyloxycarbonyl-D-asparagine methyl ester. google.com Other derivatives, such as Nα-Fmoc-Nγ-trityl-D-asparagine and Nα-Trityl-D-asparagine, are synthesized for use in solid-phase peptide synthesis, where the bulky trityl group protects the side-chain amide. chemimpex.comchemimpex.com The synthesis of N⁴-alkyl-asparaginylaminobenzylpenicillins, such as N⁴-Methyl-D-asparaginylamoxicillin, has also been reported to improve the antibacterial activity of the parent compound. nih.gov

Enantioselective Synthesis Methods for D-Amino Amides

Achieving high enantioselectivity is a primary goal in the synthesis of D-amino amides like D-asparagine. rsc.orgthieme.de Traditional methods often rely on resolution techniques that produce the unwanted L-amino acid in equal amounts. rsc.org Modern enantioselective synthesis aims to produce only the desired D-isomer.

One effective strategy is the use of a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by Umpolung Amide Synthesis. rsc.orgrsc.org This three-step protocol starts from aliphatic aldehydes and provides peptides with a D-α-amino amide residue in high enantiomeric excess. rsc.org Another powerful method is phase-transfer catalysis, which uses a chiral quaternary ammonium (B1175870) salt to direct the asymmetric alkylation of a glycinate (B8599266) Schiff base. acs.orgorganic-chemistry.org This approach is particularly useful for synthesizing sterically hindered α-amino acids. acs.org More recently, visible light-promoted photoredox catalysis has been developed for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, providing a convenient route to unnatural α-amino acids from ubiquitous carboxylic acids. chemrxiv.org

Table 2: Examples of Enantioselective Synthesis Methods

| Method | Catalyst/Reagent | Key Features | Result | Reference(s) |

|---|---|---|---|---|

| Aza-Henry Reaction / Umpolung Amide Synthesis | Cinchona alkaloid catalyst, bromonitromethane | 3-step protocol from aliphatic aldehydes. | Homologated peptides with D-α-amino amide. | rsc.orgrsc.org |

| Phase-Transfer Catalysis | Chiral quaternary ammonium bromide, 18-crown-6 | Asymmetric alkylation of glycinate Schiff base. | High enantio- and diastereoselectivities for β-branched α-amino acids. | organic-chemistry.org |

| Photoredox Catalysis | Organic acridinium-based photocatalyst | Uses carboxylic acids as radical precursors for addition to a chiral sulfinyl imine. | Excellent diastereoselectivity (>95:5 dr) for various unnatural amino acid precursors. | chemrxiv.org |

Biochemical Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for producing D-amino acids. nih.govresearchgate.net Several enzymatic strategies have been developed.

The "hydantoinase process" is a well-established industrial method that utilizes a multi-enzyme system. nih.gov It involves the racemization of a D,L-5-substituted hydantoin, followed by the stereoselective hydrolysis of the D-hydantoin by a D-hydantoinase to an N-carbamoyl-D-amino acid. A D-carbamoylase then converts this intermediate into the final D-amino acid. nih.gov A specific process for D-asparagine synthesis has been described using enzymes from genera such as Pseudomonas or Arthrobacter. google.com

Multi-enzyme cascade reactions are another advanced approach. For example, D-amino acids, including D-aspartate, have been synthesized from their corresponding α-keto acids with yields greater than 80% using a four-enzyme system: D-amino acid aminotransferase, glutamate (B1630785) racemase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase for cofactor regeneration. nih.govresearchgate.net Asparagine synthetase is the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate and glutamine or ammonia (B1221849). nih.govfrontiersin.orgnih.gov While this enzyme produces the L-enantiomer, subsequent non-enzymatic racemization can lead to the formation of D-asparagine under certain physiological conditions. vulcanchem.com

Peptide Synthesis incorporating D-Asparagine

The incorporation of D-amino acids like D-asparagine into peptides can confer desirable properties, such as increased resistance to proteolytic degradation. formulationbio.comnih.gov The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgbachem.com In SPPS, amino acids are assembled sequentially on an insoluble resin support. bachem.com

A significant challenge when incorporating asparagine (both L and D forms) via SPPS is the potential for a side reaction during the carboxyl group activation step. The side-chain amide can dehydrate, leading to the formation of a β-cyanoalanine residue. scite.ai To circumvent this issue, D-asparagine is typically introduced using a side-chain protected derivative. chemimpex.comscite.ai Commonly used protecting groups for the asparagine side chain are the trityl (Trt) and 4,4'-dimethoxybenzhydryl (Mbh) groups. chemimpex.comscite.ai The use of derivatives like Nα-Fmoc-Nγ-trityl-D-asparagine (Fmoc-D-Asn(Trt)-OH) allows for efficient and clean coupling without this side reaction. chemimpex.com Another strategy to avoid dehydration is to use pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-D-asparagine (Fmoc-D-Asn-OPfp), which can be coupled without significant side product formation. scite.ai

Advanced Spectroscopic and Computational Methods

Spectroscopic and computational methods are indispensable for the structural elucidation and characterization of D-asparagine monohydrate. These techniques provide detailed insights into its molecular geometry, vibrational modes, and interactions with other molecules.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and studying molecular structure. The ATR-IR spectrum of DL-asparagine monohydrate provides a characteristic fingerprint of the compound. nih.gov Experimental and theoretically calculated IR spectra have been used to study the inclusion complexes of both D- and L-asparagine with β-cyclodextrin. mdpi.com The comparison of experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) supports the successful encapsulation of the asparagine enantiomers within the cyclodextrin (B1172386) cavity. mdpi.com

Computational chemistry, particularly DFT, allows for the theoretical modeling of D-asparagine monohydrate's structure and properties. These calculations can predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the proposed molecular structure. mdpi.com Such theoretical approaches provide a deeper understanding of the intermolecular interactions, such as hydrogen bonding, that define the crystal structure of D-asparagine monohydrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, used to confirm the structure of synthesized D-asparagine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. doi.org Isotopically labeled versions of asparagine are also used in advanced NMR and mass spectrometry studies to trace metabolic pathways and study interactions with biomolecules. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereospecific Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of asparagine, a key challenge is the stereospecific assignment of the side-chain amide protons (Hδ21 and Hδ22), as their chemical environments differ.

Detailed research findings indicate that the chemical shift difference (Δδ) between the two geminal amide protons can be used for their unambiguous assignment in both random-coil peptides and folded proteins. nih.gov For asparagine residues, a chemical shift separation of ≥0.40 ppm allows for the downfield resonance to be assigned to the Hδ21 proton (the one trans to the Cγ) with a confidence level exceeding 95%. nih.gov This empirical rule is derived from the analysis of extensive chemical shift data from protein databases. nih.gov

For more complex systems or to validate assignments, advanced NMR experiments are employed. Transverse relaxation-optimized spectroscopy (TROSY) is particularly valuable for studying larger molecules. Isotopomer-selective TROSY experiments, performed on samples in a mixed H₂O/D₂O solvent, can exclusively detect signals from semideuterated carboxamide groups. nih.gov This approach not only enhances sensitivity but also provides a direct and reliable method for stereospecific assignment, as the relaxation properties of the 15N–HE{DZ} and 15N–HZ{DE} isotopomers differ significantly. nih.gov

While proton (¹H) NMR is crucial for stereospecificity, Carbon-13 (¹³C) NMR provides data on the carbon backbone and side chain. The ¹³C NMR spectrum of D-Asparagine monohydrate in D₂O shows distinct peaks corresponding to its four carbon atoms.

| Carbon Atom | Chemical Shift (ppm) in D₂O |

|---|---|

| Carbonyl (C=O, amide) | 175.23 |

| Carboxyl (COOH) | 174.01 |

| α-Carbon (CH) | 52.11 |

| β-Carbon (CH₂) | 35.30 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can model the complex network of intermolecular interactions that govern the structure and properties of crystalline D-Asparagine monohydrate. aip.org

MD simulations have been instrumental in understanding the conformational landscape of asparagine and the significant role of the water molecule in the monohydrate crystal. aip.orgnih.gov These simulations, often complemented by quantum mechanics (QM) calculations, can elucidate the strength and nature of the extensive hydrogen bond network. researchgate.netmdpi.com In L-asparagine monohydrate, the crystallization water molecule acts as a crucial intermolecular bridge, forming hydrogen bonds with the ammonium group and the serine COH groups in co-crystals. nih.gov The intermolecular forces, including hydrogen bonds and van der Waals interactions, stabilize the crystal lattice. aip.org

Research combining experimental work with MD simulations has explored how external factors, such as growth in hydrogel media, can modify the crystal habit of asparagine monohydrate. researchgate.net MD simulations help to decipher the mechanism of interaction at the gel/crystal interfaces. researchgate.net Furthermore, MD simulations are used to investigate the chiral recognition processes, for instance, by simulating the interaction of D- and L-aspartic acid with chiral nanorods to understand the mechanism of stereoselective crystallization. acs.org

Despite their power, MD simulations have limitations related to the accuracy of the force fields used to describe interatomic forces and the accessible time and size scales, which can make direct comparison with some experimental results challenging. nih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| O–H···O Hydrogen Bond | Strong interaction involving carboxylate, carbonyl, and water molecules. | Primary force determining crystal packing and stability. |

| N–H···O Hydrogen Bond | Interaction between the ammonium group (NH₃⁺) and carboxylate/carbonyl oxygens. | Contributes significantly to the 3D crystal network. |

| C–H···O Hydrogen Bond | Weaker interaction between β-CH₂ and oxygen acceptors. | Plays a role in fine-tuning the molecular conformation and packing. |

| Water-Mediated Bridging | The water of hydration forms hydrogen bonds with multiple asparagine molecules. | Links asparagine molecules, enhancing the stability of the monohydrate form. |

Cheminformatic Analysis and Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery and materials science. For D-Asparagine monohydrate, these tools are used to calculate molecular properties, predict activities, and model relationships between structure and function.

A primary application of cheminformatics is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. acs.org Databases like PubChem provide a range of computed properties for D-Asparagine, including topological polar surface area (TPSA), count of hydrogen bond donors/acceptors, and XLogP3, a measure of hydrophobicity. nih.gov These descriptors are fundamental inputs for more complex modeling.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatic technique that aims to build mathematical models correlating molecular descriptors with biological activity or a physical property. mdpi.com A typical QSAR workflow involves:

Curating a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors (1D, 2D, 3D).

Using statistical or machine learning methods to select the most relevant descriptors and build a predictive equation.

Validating the model to ensure its predictive power. mdpi.com

While no specific QSAR model for D-Asparagine monohydrate is prominently published, the methodology is applicable. For instance, a QSAR model could be developed to predict the binding affinity of D-Asparagine and its derivatives to a specific enzyme active site. The development of novel chirality descriptors is an active area of research to improve the power of QSAR for enantiomeric molecules. researchgate.net

| Property | Value | Description |

|---|---|---|

| Molecular Weight | 132.12 g/mol | The mass of one mole of the substance. |

| XLogP3 | -3.4 | A computed logarithm of the octanol/water partition coefficient, indicating high hydrophilicity. |

| Hydrogen Bond Donor Count | 3 | Number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 4 | Number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bond Count | 3 | Number of bonds that allow free rotation, indicating conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 109 Ų | The surface sum over all polar atoms, related to transport properties. |

Enzyme Kinetic Modeling

Enzyme kinetic modeling is the study of the rates of enzyme-catalyzed reactions. It provides crucial information about an enzyme's catalytic mechanism, its substrate specificity, and how its activity is controlled. researchgate.net For D-Asparagine, kinetic studies often involve enzymes like D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination. uniprot.orgpnas.org

The kinetics of these reactions are typically described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]). The key parameters derived from this model are:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as an inverse measure of the substrate's binding affinity for the enzyme.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total).

kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into product, accounting for both binding and catalysis.

Kinetic data from UniProt for D-amino-acid oxidase from the yeast Trigonopsis variabilis shows that D-Asparagine is a substrate for this enzyme. uniprot.org Additionally, D-Asparagine can act as a competitive inhibitor for other enzymes, such as L-asparaginase, where it competes with the natural substrate L-Asparagine for the active site. medchemexpress.com Kinetic modeling can also be used to evaluate the efficiency of enzymatic resolutions, where an enzyme selectively acts on one enantiomer in a racemic mixture. Studies using a mutant penicillin-G acylase for the resolution of D,L-amino acids showed moderate enantiomeric excess for D-Asparagine, indicating kinetic discrimination between the enantiomers.

| Enzyme | Organism | Kinetic Parameter | Value | Condition | Source |

|---|---|---|---|---|---|

| D-amino-acid oxidase | Trigonopsis variabilis | Km | 22.6 mM | pH 8.0, 30°C | uniprot.org |

| D-amino-acid oxidase | Trigonopsis variabilis | kcat | 62.4 s⁻¹ | pH 8.0, 30°C | uniprot.org |

| L-asparaginase (external) | Yeast | Ki (competitive) | 0.24 mM | - | medchemexpress.com |

| L-asparaginase | Mycobacterium gordonae | Relative Activity | ~22% of L-Asn | pH 8.5, 50°C | researchgate.net |

Research Applications and Future Directions

Investigational Tools in Neuroendocrinology Research

D-aspartate (D-Asp), the biologically active form of D-asparagine monohydrate, has emerged as a significant signaling molecule within the nervous and neuroendocrine systems of both vertebrates and invertebrates. nih.govnih.gov Its presence in high concentrations in specific anatomical locations, such as the pituitary, adrenal, and pineal glands, points to distinct physiological roles. nih.govnih.gov Researchers utilize D-aspartate as an investigational tool to explore its functions in nervous system development and hormone regulation. nih.govcapes.gov.br

Studies have shown that D-aspartate is involved in the synthesis of steroid hormones in the rat pituitary gland and testes. nih.gov It has also been found to influence the release of several key hormones, including luteinizing hormone, growth hormone, and prolactin. nih.govmdpi.com In the neuroendocrine system, D-aspartate can act like a hormone, regulating the reproductive system. nih.gov For instance, it has been shown to modulate the production of sex steroids. nih.gov The administration of D-aspartate in research settings allows for the investigation of these hormonal pathways and their regulation. nih.gov

Furthermore, D-aspartate is considered a potential neurotransmitter. nih.govnih.gov It is found in synaptic vesicles, can be released upon neuronal depolarization, and appears to have specific receptors on postsynaptic membranes. nih.govnih.gov This has led to its use in studies aimed at understanding synaptic transmission and neuronal signaling. nih.gov Its ability to activate N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory, makes it a valuable tool in neuroscience research. nih.govjst.go.jp

The table below summarizes the key findings on the role of D-aspartate in neuroendocrinology:

| Organ/System | Observed Effect of D-Aspartate | Species Studied |

| Pituitary Gland | Regulation of steroid hormone synthesis; increased release of luteinizing hormone, growth hormone, and prolactin. nih.govmdpi.com | Rat |

| Testes | Involvement in steroid hormone synthesis. nih.gov | Rat |

| Adrenal Gland | Concentrated in epinephrine-producing chromaffin cells. nih.gov | Rat, Mouse |

| Pineal Gland | Highest levels of D-aspartate found in any mammalian tissue. nih.gov | Rat, Mouse |

| Hypothalamus | Potential involvement in regulating oxytocin (B344502) and vasopressin cells. nih.govmdpi.com | Rat, Mouse |

Biomarker Development for Disease States

Alterations in the levels of D-amino acids, including D-aspartate, have been linked to various pathological conditions, making them promising candidates for biomarker development. nih.gov This is particularly true for neurological and kidney diseases.

In the context of neurological disorders, aberrant levels of D-amino acids are associated with conditions like Alzheimer's disease and schizophrenia. mdpi.comnih.gov For Alzheimer's disease (AD), studies have reported significantly higher levels of total free D-amino acids in the cerebrospinal fluid (CSF) of AD patients compared to healthy individuals. healthpartners.com Specifically, D-aspartate was found to be significantly elevated in both ventricular and lumbar CSF of AD patients. healthpartners.com This suggests that D-aspartate levels could serve as a potential biomarker for AD. nih.govhealthpartners.comnih.gov Conversely, some research indicates that a decrease in D-aspartate levels in the peripheral serum may be associated with the progression and severity of AD. nih.gov The relationship between D-aspartate and AD is complex, as it acts as an agonist for NMDA receptors, and imbalances in NMDA receptor signaling are implicated in the disease's pathogenesis. nih.gov

Dysregulation of D-aspartate has also been observed in schizophrenia. nih.gov Low levels of D-aspartate in the prefrontal cortex of individuals with schizophrenia have been linked to an overexpression of the enzyme D-aspartate oxidase (DDO), which metabolizes D-aspartate. nih.gov

Beyond neurological disorders, D-asparagine has recently been identified as a potential biomarker for kidney function. nih.govnih.gov Studies have shown that the clearance of D-asparagine from the blood is a reliable measure of the glomerular filtration rate (GFR), a key indicator of kidney health. nih.gov This has led to the proposal of using serum D-asparagine concentration as a novel screening tool for conditions like urothelial carcinoma, when adjusted for estimated GFR. osaka-u.ac.jp

The following table details the reported changes in D-aspartate/D-asparagine levels in different disease states:

| Disease | Sample Type | Change in D-Aspartate/D-asparagine Level | Potential Application |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Increased D-aspartate. healthpartners.com | Diagnostic biomarker. nih.govhealthpartners.com |

| Alzheimer's Disease | Serum | Decreased D-aspartate. nih.gov | Biomarker for disease progression and severity. nih.gov |

| Schizophrenia | Prefrontal Cortex | Decreased D-aspartate. nih.gov | Understanding disease pathophysiology. nih.gov |

| Kidney Disease | Serum | Altered D-asparagine clearance. nih.govnih.gov | Biomarker for Glomerular Filtration Rate (GFR). nih.govnih.gov |

| Urothelial Carcinoma | Serum | Increased D-asparagine (adjusted for eGFR). osaka-u.ac.jp | Screening tool. osaka-u.ac.jp |

Applications in Microbiological Studies